molecular formula C10H9ClN2S2 B118674 [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-29-1

[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B118674
CAS No.: 152382-29-1
M. Wt: 256.8 g/mol
InChI Key: MDWXPZDDJFVELT-UHFFFAOYSA-N
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Description

[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C10H9ClN2S2 and a molecular weight of 256.77 g/mol . This compound is known for its unique structure, which includes a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 3-chloro-2-methylphenyl thiol with a suitable cyanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:

Scientific Research Applications

[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and cyanamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a valuable tool in studying biochemical processes .

Comparison with Similar Compounds

[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds, such as:

    [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]thiourea: Similar structure but with a thiourea group instead of a cyanamide group.

    [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]urea: Contains a urea group, which affects its reactivity and applications.

    [(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]guanidine: Features a guanidine group, leading to different biological interactions and uses.

Properties

IUPAC Name

[(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-7-8(11)4-3-5-9(7)15-10(14-2)13-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWXPZDDJFVELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375646
Record name [(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-29-1
Record name Carbonimidodithioic acid, cyano-, 3-chloro-2-methylphenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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